2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
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Overview
Description
2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a fluoro and a methoxy group. The compound also contains an acetamide group linked to a methoxyethyl chain. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluoro-4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is acylated with 2-methoxyethylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-fluoro-4-methoxybenzenesulfonic acid.
Reduction: Formation of 3-fluoro-4-methoxybenzenesulfinamide.
Substitution: Formation of 3-azido-4-methoxybenzenesulfonamide.
Scientific Research Applications
2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The fluoro and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
- 2-[4-(3-bromo-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
- 2-[4-(3-iodo-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
Uniqueness
2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s metabolic stability and binding affinity to its molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[(3-fluoro-4-methoxyphenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S/c1-25-10-9-20-18(22)11-13-3-5-14(6-4-13)21-27(23,24)15-7-8-17(26-2)16(19)12-15/h3-8,12,21H,9-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNTZDGHKZKZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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